ImmTher
Description
Dtp-gdp (Disaccharide Tripeptide Glycerol Dipalmitoyl) is a synthetic lipophilic disaccharide tripeptide derivative derived from muramyl dipeptide (MDP), a component of bacterial peptidoglycan . It exhibits immunomodulatory activity by stimulating macrophage activation and enhancing serum cytokine levels, particularly in applications requiring adjuvants for vaccine efficacy . Structurally, it consists of a glycerol backbone conjugated with two palmitoyl chains, a disaccharide, and a tripeptide moiety, which enhances its stability and bioavailability compared to hydrophilic analogs . Dtp-gdp has been utilized in pharmaceutical formulations, such as in combination with clodronate derivatives (e.g., Bonefos®) for treating bone resorption disorders and as an immune response booster in oncology .
Properties
CAS No. |
130114-83-9 |
|---|---|
Molecular Formula |
C65H116N6O21 |
Molecular Weight |
1317.6 g/mol |
IUPAC Name |
[(2R)-3-[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-54(79)87-41-48(90-55(80)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)42-88-64(86)44(4)67-53(78)37-36-49(61(66)83)71-62(84)43(3)68-63(85)45(5)89-59(50(38-72)69-46(6)75)60(51(77)39-73)92-65-56(70-47(7)76)58(82)57(81)52(40-74)91-65/h38,43-45,48-52,56-60,65,73-74,77,81-82H,8-37,39-42H2,1-7H3,(H2,66,83)(H,67,78)(H,68,85)(H,69,75)(H,70,76)(H,71,84)/t43-,44-,45+,48+,49+,50-,51+,52+,56+,57+,58+,59+,60+,65-/m0/s1 |
InChI Key |
DNUXJWBKTMJNEP-JVSLBXKQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
DTP-GDP N-acetylglucosamine-N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-glycerol dipalmitoyl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dithieno[3,2-b:2’,3’-d]pyrrole involves the fusion of two thiophene rings to a central pyrrole ring. This can be achieved through transition metal-catalyzed condensation polymerizations such as Yamamoto, Suzuki, or Stille-type coupling . The guanosine diphosphate component is typically synthesized through enzymatic dephosphorylation of guanosine triphosphate by GTPases .
Industrial Production Methods: Industrial production of Dithieno[3,2-b:2’,3’-d]pyrrole involves large-scale polymerization techniques, often using chemical oxidants like iron trichloride or ruthenium trichloride . Guanosine diphosphate is produced through biotechnological processes involving microbial fermentation and enzymatic reactions.
Types of Reactions:
Oxidation: Dithieno[3,2-b:2’,3’-d]pyrrole can undergo oxidation reactions to form conducting polymers.
Reduction: Guanosine diphosphate can be reduced to guanosine monophosphate.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Iron trichloride, ruthenium trichloride.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Conducting polymers of Dithieno[3,2-b:2’,3’-d]pyrrole.
Reduction: Guanosine monophosphate.
Substitution: Various substituted derivatives of Dithieno[3,2-b:2’,3’-d]pyrrole and guanosine diphosphate.
Scientific Research Applications
Dithieno[3,2-b:2’,3’-d]pyrrole-Guanosine Diphosphate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Dithieno[3,2-b:2’,3’-d]pyrrole-Guanosine Diphosphate involves its interaction with molecular targets and pathways:
Dithieno[3,2-b2’,3’-d]pyrrole: Acts as an electron donor in organic electronic materials, facilitating charge transport.
Guanosine Diphosphate: Functions as a regulator in GTPase-mediated signal transduction pathways, cycling between active and inactive states.
Comparison with Similar Compounds
Comparison with Similar Compounds
The immunomodulatory activity of Dtp-gdp places it within a class of MDP-derived adjuvants. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Comparative Analysis of Dtp-gdp and Analogous Immunomodulators
Key Findings :
Structural and Functional Divergence :
- Dtp-gdp’s lipophilic design enhances membrane integration and sustained activity compared to hydrophilic MDP, which suffers from rapid renal clearance and systemic toxicity .
- Unlike QS-21, a plant-derived saponin, Dtp-gdp directly activates innate immune pathways (e.g., cytokine release) rather than adaptive responses, making it suitable for combinatorial therapies .
Efficacy and Safety: MTP-PE (muramyl tripeptide phosphatidylethanolamine) shares Dtp-gdp’s macrophage-targeting mechanism but requires lower doses due to higher TLR2/4 affinity . However, Dtp-gdp’s glycerol-palmitoyl structure reduces inflammatory side effects observed in MDP analogs .
Industrial Applicability :
- Dtp-gdp’s stability in lipid formulations contrasts with QS-21’s susceptibility to hydrolysis, favoring its use in lyophilized or emulsion-based vaccines .
Discussion of Research Contradictions and Limitations
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